molecular formula C10H21ClO B15327828 4-(Chloromethyl)-4-ethyl-1-methoxyhexane

4-(Chloromethyl)-4-ethyl-1-methoxyhexane

Cat. No.: B15327828
M. Wt: 192.72 g/mol
InChI Key: XHLZCDQAMHJAMJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-ethyl-1-methoxyhexane is an organic compound characterized by the presence of a chloromethyl group, an ethyl group, and a methoxy group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-ethyl-1-methoxyhexane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 4-ethyl-1-methoxyhexane with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-ethyl-1-methoxyhexane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols, aldehydes, or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-4-ethyl-1-methoxyhexane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and resins with specific properties.

    Chemical Biology: Employed in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-ethyl-1-methoxyhexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions and applications, such as forming covalent bonds with nucleophilic sites in biomolecules or polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-4-methyl-1-methoxyhexane
  • 4-(Chloromethyl)-4-ethyl-1-methoxyheptane
  • 4-(Bromomethyl)-4-ethyl-1-methoxyhexane

Uniqueness

4-(Chloromethyl)-4-ethyl-1-methoxyhexane is unique due to the specific combination of functional groups and its reactivity profile. The presence of the chloromethyl group makes it highly reactive towards nucleophiles, while the ethyl and methoxy groups provide steric and electronic effects that influence its chemical behavior. This combination of properties makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C10H21ClO

Molecular Weight

192.72 g/mol

IUPAC Name

4-(chloromethyl)-4-ethyl-1-methoxyhexane

InChI

InChI=1S/C10H21ClO/c1-4-10(5-2,9-11)7-6-8-12-3/h4-9H2,1-3H3

InChI Key

XHLZCDQAMHJAMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCOC)CCl

Origin of Product

United States

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